(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate

HER1/EGFR inhibitor HER2/ErbB2 inhibitor kinase inhibitor building block

(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS 1257850-88-6), also referred to as (S)-3-N-Boc-aminomethylmorpholine, is a chiral morpholine derivative bearing a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the morpholine 3-position. With a molecular formula of C₁₀H₂₀N₂O₃ and molecular weight of 216.28 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry, most notably as the direct building block for the clinical-stage pan-HER kinase inhibitor BMS-599626 (AC480).

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS No. 1257850-88-6
Cat. No. B1437307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate
CAS1257850-88-6
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1COCCN1
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1
InChIKeyOTGAMPLHQAGRIU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS 1257850-88-6) – Chiral Morpholine Building Block Differentiation


(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS 1257850-88-6), also referred to as (S)-3-N-Boc-aminomethylmorpholine, is a chiral morpholine derivative bearing a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the morpholine 3-position [1]. With a molecular formula of C₁₀H₂₀N₂O₃ and molecular weight of 216.28 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry, most notably as the direct building block for the clinical-stage pan-HER kinase inhibitor BMS-599626 (AC480) [2]. Its defined (S)-absolute configuration at the morpholine C3 position fundamentally distinguishes it from the (R)-enantiomer (CAS 1257850-83-1) and the racemic mixture (CAS 169750-75-8), making stereochemical identity a critical procurement parameter [1].

Why Generic Substitution Fails: Stereochemical and Regioisomeric Pitfalls with (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate Analogs


Substituting (S)-tert-butyl (morpholin-3-ylmethyl)carbamate with its (R)-enantiomer (CAS 1257850-83-1), racemate (CAS 169750-75-8), or 2-substituted regioisomer (CAS 875551-59-0) is not functionally equivalent in drug discovery programs. The (S)-enantiomer serves as the exclusive chiral input for constructing BMS-599626, a clinical HER1/HER2 inhibitor with IC₅₀ values of 20 nM and 30 nM, respectively [1]. Use of the (R)-enantiomer would generate the diastereomeric final product, potentially compromising target binding, selectivity, and pharmacokinetic profiles [2]. The racemic mixture introduces an unwanted 50% stereochemical impurity burden that necessitates downstream chiral separation, increasing cost and reducing yield. Furthermore, the 3-substituted morpholine scaffold positions the aminomethyl group in a spatial orientation distinct from the 2-substituted regioisomer, leading to divergent structure-activity relationships [3]. These stereochemical and regioisomeric differences are not cosmetic; they directly determine whether a lead series advances to clinical development.

Quantitative Evidence Guide: Direct Comparator Data for (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS 1257850-88-6)


Clinical Candidate Provenance: BMS-599626 Requires (S)-Enantiomer Exclusively

The (S)-enantiomer is the mandatory chiral building block for synthesizing BMS-599626 (AC480), a clinical-stage pan-HER kinase inhibitor. BMS-599626, which incorporates the (3S)-morpholin-3-ylmethyl carbamate moiety derived from this building block, exhibits IC₅₀ values of 20 nM against HER1 (EGFR) and 30 nM against HER2 (ErbB2), with approximately 8-fold selectivity over HER4 (IC₅₀ ≈ 190 nM) and greater than 100-fold selectivity over VEGFR2, c-Kit, Lck, and MET kinases [1]. The (R)-enantiomer would produce a diastereomeric final compound not described in the discovery pharmacology, and the racemate would introduce a 50% stereochemical impurity [2].

HER1/EGFR inhibitor HER2/ErbB2 inhibitor kinase inhibitor building block chiral intermediate

Enantiomer-Dependent Biological Activity: Class-Level Evidence from Morpholine-Containing Kinase Inhibitors

In a study of morpholine-containing mTOR inhibitors, chiral morpholines produced enantiomer pairs with substantially different selectivity and potency profiles. Bridged morpholine analogs achieved subnanomolar mTOR IC₅₀ values and up to 26,000-fold selectivity versus PI3Kα, with enantiomers showing divergent target engagement [1]. While this study did not test the specific (S)- and (R)-tert-butyl (morpholin-3-ylmethyl)carbamate enantiomers, it establishes the class-level principle that the stereochemistry of the morpholine C3 substituent profoundly influences kinase selectivity and potency. This principle is consistent with the exclusive selection of the (S)-configured morpholine moiety in BMS-599626 [2].

mTOR inhibitor enantiomer selectivity PI3K selectivity chiral morpholine SAR

Regioisomeric Differentiation: 3-Substituted vs. 2-Substituted Morpholine Scaffold Divergence

The 3-substituted morpholine scaffold of the target compound directs the aminomethyl substituent into a spatial orientation distinct from the 2-substituted regioisomer, (S)-tert-butyl (morpholin-2-ylmethyl)carbamate (CAS 875551-59-0). The 3-substituted scaffold has been specifically employed in orexin receptor antagonist programs, where morpholine derivatives with substitution at the 3-position were developed as non-peptide antagonists of human orexin-1 receptors [1]. The racemic 3-substituted morpholine building block (CAS 169750-75-8) served as an intermediate in the preparation of morpholine derivatives (M723725 series) as orexin receptor antagonists, confirming the scaffold's relevance . The 2-substituted regioisomer positions the aminomethyl group at a different vector angle relative to the morpholine ring, altering hydrogen-bonding geometry and target complementarity [2].

regioisomer selectivity morpholine SAR orexin receptor antagonist building block differentiation

Protecting Group Orthogonality: Boc vs. Cbz Protection Strategy Differentiation

The Boc protecting group on the target compound enables selective acidic deprotection (TFA/DCM or HCl/dioxane) that is orthogonal to benzyl carbamate (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and other base-labile protecting groups. By contrast, the benzyl carbamate analog, (S)-benzyl (morpholin-3-ylmethyl)carbamate (CAS 1174913-73-5), requires hydrogenolysis (H₂, Pd/C) for deprotection . This difference is operationally significant: hydrogenolysis is incompatible with substrates containing reducible functional groups (e.g., alkenes, nitro groups, certain heterocycles), whereas acidic Boc deprotection preserves these functionalities [1]. The Boc group's tert-butyl cation byproduct is volatile (isobutylene gas), simplifying purification compared to benzyl alcohol removal following Cbz deprotection.

protecting group strategy orthogonal deprotection solid-phase synthesis compatibility peptidomimetic synthesis

Physical-Chemical Differentiation from Thiomorpholine Analog: Oxygen vs. Sulfur Heteroatom Impact

The target compound contains an oxygen atom in the morpholine ring, distinguishing it from the thiomorpholine analog, tert-butyl (thiomorpholin-3-ylmethyl)carbamate (CAS 1334147-77-1), which contains a sulfur atom . This O→S substitution increases molecular weight from 216.28 to 232.34 g/mol (+16.06 Da) and alters key physicochemical parameters relevant to drug-likeness: the oxygen in morpholine is a stronger hydrogen bond acceptor (HBA) than sulfur, and the thiomorpholine analog exhibits higher lipophilicity due to the greater polarizability of sulfur [1]. These differences affect solubility, metabolic stability (sulfur is more susceptible to oxidation, potentially generating sulfoxide/sulfone metabolites), and target binding interactions [2].

thiomorpholine analog heteroatom replacement lipophilicity modulation hydrogen bond acceptor strength

Optimal Application Scenarios for (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS 1257850-88-6)


Synthesis of Clinical-Stage Pan-HER Kinase Inhibitors (BMS-599626/AC480 Program)

The (S)-enantiomer is the direct precursor to the (3S)-morpholin-3-ylmethyl carbamate moiety of BMS-599626, a clinical pan-HER inhibitor with IC₅₀ values of 20 nM (HER1) and 30 nM (HER2) and >100-fold selectivity over VEGFR2, c-Kit, Lck, and MET [1]. Medicinal chemistry teams pursuing HER-family kinase inhibitors should procure this (S)-configured building block rather than the (R)-enantiomer or racemate to ensure fidelity to the published clinical chemotype and avoid introducing diastereomeric impurities that would confound SAR interpretation and require additional chiral resolution steps.

Orexin Receptor Antagonist Lead Optimization Programs

Morpholine derivatives with 3-substitution have been patented as non-peptide antagonists of human orexin-1 receptors (US 6,943,160 B2), with tert-butyl (morpholin-3-ylmethyl)carbamate serving as a key intermediate in the preparation of morpholine (M723725) derivatives [2]. For programs targeting orexin-1 or dual orexin receptor antagonism for sleep disorders, the 3-substituted morpholine scaffold is the validated chemotype; the 2-substituted regioisomer would not reproduce the pharmacophore geometry established in the patent literature.

Multi-Step Convergent Synthesis Requiring Orthogonal Boc Deprotection

The Boc protecting group on this building block enables selective acidic deprotection (TFA/CH₂Cl₂ or HCl/dioxane) that is orthogonal to Cbz, Fmoc, and ester protecting groups, facilitating convergent synthetic strategies in complex molecule assembly [3]. This is advantageous over the benzyl carbamate (Cbz) analog, which requires hydrogenolysis incompatible with reducible functionalities, and provides a cleaner deprotection profile with volatile byproducts (isobutylene, CO₂) that simplify purification.

Chiral Morpholine SAR Studies for Kinase Selectivity Profiling

Given the class-level evidence that enantiomers of chiral morpholine-containing kinase inhibitors can exhibit markedly different selectivity and potency profiles—with up to 26,000-fold selectivity differences observed in optimized mTOR inhibitor series [4]—this single-enantiomer building block is essential for generating stereochemically pure lead compounds for kinase selectivity panels. Using the racemate would confound selectivity data interpretation, while the (R)-enantiomer may direct SAR exploration into unproductive chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.